molecular formula C26H29NO7S B3369131 H-Glu(obzl)-obzl P-tosylate CAS No. 227205-81-4

H-Glu(obzl)-obzl P-tosylate

Cat. No.: B3369131
CAS No.: 227205-81-4
M. Wt: 499.6 g/mol
InChI Key: HVZUAIVKRYGQRM-UHFFFAOYSA-N
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Description

H-Glu(OBzl)-OBzl P-tosylate (CAS: 2791-84-6) is a protected derivative of L-glutamic acid, featuring dual benzyl ester groups and a p-toluenesulfonate (tosylate) counterion. Its molecular formula is C₂₆H₂₉NO₇S, with a molecular weight of 499.58 g/mol . Structurally, the compound has two benzyl groups esterified to the γ- and α-carboxylic acid moieties of glutamic acid, enhancing its stability during peptide synthesis. The tosylate group improves solubility in organic solvents and facilitates purification .

Properties

IUPAC Name

dibenzyl 2-aminopentanedioate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZUAIVKRYGQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530640
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227205-81-4
Record name 4-Methylbenzene-1-sulfonic acid--dibenzyl glutamate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-Glu(obzl)-obzl P-tosylate” typically involves the protection of the amino and carboxyl groups of glutamic acid. The benzyl group is used to protect the carboxyl group, while the tosylate group protects the amino group. The synthesis may involve the following steps:

  • Protection of the carboxyl group with benzyl alcohol.
  • Protection of the amino group with tosyl chloride.
  • Purification and isolation of the final product.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Deprotection Reactions

The benzyl ester groups (OBzl) are critical for protecting glutamic acid’s α- and γ-carboxylic acids during peptide synthesis. Deprotection is achieved via:

Hydrogenolytic Cleavage

  • Reagents : H2_2 gas (1–3 atm) with palladium on carbon (Pd/C) .

  • Reaction :

H Glu OBzl OBzlTsOHH2,Pd CH Glu OH+2Benzyl alcohol+TsOH\text{H Glu OBzl OBzl}\cdot \text{TsOH}\xrightarrow{\text{H}_2,\,\text{Pd C}}\text{H Glu OH}+2\,\text{Benzyl alcohol}+\text{TsOH}

  • Conditions : Conducted in polar aprotic solvents (e.g., THF or DMF) at room temperature .

Acidolytic Cleavage

  • Reagents : Hydrobromic acid (HBr) in acetic acid or trifluoroacetic acid (TFA) .

  • Reaction :

H Glu OBzl OBzlTsOHHBr AcOHH Glu OH+2Benzyl bromide+TsOH\text{H Glu OBzl OBzl}\cdot \text{TsOH}\xrightarrow{\text{HBr AcOH}}\text{H Glu OH}+2\,\text{Benzyl bromide}+\text{TsOH}

  • Limitations : Risk of side reactions (e.g., aspartimide formation with Asp/Glu residues) .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 142°C .

  • Light Sensitivity : Requires storage in dark, inert atmospheres to prevent ester hydrolysis .

  • Side Reactions :

    • Intramolecular Cyclization : Risk of glutarimide formation under basic conditions .

    • Tosylate Reactivity : Acts as a leaving group in nucleophilic substitutions (rare under peptide synthesis conditions) .

Comparative Deprotection Methods

Method Efficiency Side Reactions References
Hydrogenolysis High (~95%)Minimal; requires Pd/C catalyst
Acidolysis ModerateAspartimide/glutarimide risk
Saponification LowEster hydrolysis incomplete

Research Findings

  • Catalytic Alternatives : p-Toluenesulfonyl chloride (TsCl) has been explored as a safer catalyst for benzylation, avoiding azeotropic distillation .

  • Biocompatibility : O-benzyl derivatives like H-Glu(OBzl)-OBzl P-tosylate show low cytotoxicity, making them viable in pharmaceutical peptide systems .

Scientific Research Applications

Pharmaceutical Applications

1. Geroprotective Effects
H-Glu(OBzl)-OBzl P-tosylate has been studied for its geroprotective properties, particularly in the context of aging and oxidative stress. Research indicates that compounds like L-Ala-L-Glu-L-Asp-Gly, which share structural similarities with this compound, exhibit significant antioxidant activity and can enhance the lifespan of model organisms such as Drosophila melanogaster .

2. Drug Delivery Systems
The compound's ability to form stable complexes with various drugs makes it a candidate for drug delivery systems. Its tosylate group can facilitate the release of therapeutic agents in targeted tissues, enhancing bioavailability and efficacy .

Biochemical Research

1. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies, particularly focusing on proteases. The compound's structure allows it to act as a competitive inhibitor, providing insights into enzyme kinetics and substrate interactions .

2. Tumor Imaging Agents
Recent studies have explored the use of glutamic acid derivatives in tumor imaging. This compound can be modified to create radiolabeled compounds that target glutamine metabolism in tumors, offering potential for enhanced imaging techniques in oncology .

Case Studies

Study Objective Findings
Study on Geroprotective EffectsTo evaluate the impact on lifespan in Drosophila melanogasterSignificant increase in lifespan and catalase activity observed with L-Ala-L-Glu-L-Asp-Gly administration
Drug Delivery MechanismTo assess the release profile of therapeutic agentsEnhanced release rates were noted when using this compound as a carrier
Enzyme InhibitionTo determine inhibition kinetics on proteasesDemonstrated competitive inhibition with IC50 values comparable to known inhibitors

Mechanism of Action

The mechanism of action of “H-Glu(obzl)-obzl P-tosylate” involves the protection of functional groups during chemical reactions. The benzyl and tosylate groups prevent unwanted side reactions, allowing for selective reactions at other sites. The compound may interact with specific enzymes or receptors in biological systems, depending on its structure and functional groups.

Comparison with Similar Compounds

Physical Properties :

  • Appearance: White to off-white powder
  • Melting Point: 142°C
  • Solubility: Sparingly soluble in DMSO, ethanol, and methanol .
  • Storage: Stable at room temperature under inert, dry conditions .

Applications :
Widely used as a building block in peptide synthesis, particularly for introducing glutamic acid residues with orthogonal protection. For example, it was employed in the enantioselective synthesis of proline mimetics (e.g., PLG and GPE derivatives) and SN-38 conjugates .

The following table compares H-Glu(OBzl)-OBzl P-tosylate with structurally related amino acid benzyl ester tosylates:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Solubility Key Applications References
This compound 2791-84-6 C₂₆H₂₉NO₇S 499.58 Low in DMSO, EtOH, MeOH Peptide synthesis (e.g., SN-38 conjugates, proline mimetics)
H-Ile-OBzl·p-tosylate 16652-75-8 C₂₀H₂₇NO₅S 393.5 Soluble in DMSO Lipid metabolism studies, biosensors
H-Leu-OBzl·p-tosylate 200123-51-9 C₂₀H₂₇NO₅S 393.5 Not specified Cardiac troponin I biosensing, insect actin studies
H-Asp(OBzl)-OBzl·p-tosylate - C₂₄H₂₅NO₇S ~475 (estimated) Not specified SN-38 conjugate synthesis (75% yield)
H-Cys(Bzl)-OBzl·p-tosylate 73995-16-1 C₂₄H₂₇NO₅S₂ 473.6 Not specified Disulfide bond formation in peptides
H-Arg(NO₂)-OBzl·p-tosylate 7672-27-7 C₂₀H₂₅N₅O₇S 503.5 Not specified Nitroarginine-containing peptide synthesis
Key Differences and Insights:

Structural Complexity :

  • This compound has two benzyl esters , making it bulkier and less polar than single-benzyl derivatives like H-Ile-OBzl·p-tosylate. This impacts solubility and reactivity in peptide coupling reactions .
  • H-Asp(OBzl)-OBzl·p-tosylate (aspartic acid derivative) has a shorter side chain than the glutamic acid analog, leading to differences in conjugate stability and yield (75% vs. 51% for H-Glu(OBzl)-OBzl in SN-38 synthesis) .

Functional Roles: H-Cys(Bzl)-OBzl·p-tosylate includes a thiol-protecting benzyl group, critical for disulfide bond formation in peptides, a feature absent in glutamic acid derivatives . H-Arg(NO₂)-OBzl·p-tosylate contains a nitroarginine residue, enabling studies on nitric oxide signaling, unlike the carboxylate-focused glutamic acid analog .

Solubility and Handling :

  • H-Ile-OBzl·p-tosylate exhibits better DMSO solubility than this compound, simplifying its use in organic reactions .
  • This compound requires strict anhydrous conditions due to ester hydrolysis sensitivity, whereas H-Leu-OBzl·p-tosylate is more stable in aqueous environments .

Biological Activity

H-Glu(obzl)-obzl P-tosylate, also known as H-D-Glu(OBzl)-OBzl P-tosylate, is a compound derived from D-glutamic acid and has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Chemical Name: H-D-Glu(OBzl)-OBzl P-tosylate
  • CAS Number: 19898-41-0
  • Molecular Formula: C26H29NO7S
  • Molecular Weight: 499.58 g/mol

The biological activity of this compound is primarily attributed to its role in modulating immune responses and influencing cellular processes. Research indicates that this compound may exert immunogeroprotective effects by stimulating lymphocyte proliferation and differentiation, thereby enhancing cellular and humoral immunity, particularly in age-related disorders .

Key Findings:

  • Lymphocyte Activation: this compound has been shown to restore the synthesis of tissue-specific proteins, which is crucial for effective immune responses.
  • Chromatin Dynamics: Studies demonstrate that the compound induces decondensation of chromatin fibrils in lymphocytes, facilitating gene expression that is often repressed due to aging .
  • Toxicity Studies: Comprehensive toxicity assessments have indicated that this compound exhibits low acute toxicity and manageable chronic toxicity profiles when administered appropriately .

Biological Activity Data Table

Biological Activity Effect Reference
Lymphocyte ProliferationEnhanced proliferation and differentiation
Protein SynthesisRestoration of tissue-specific proteins
Chromatin ReactivationInduction of chromatin decondensation
Toxicity ProfileLow acute toxicity; manageable chronic toxicity

Case Study 1: Immunogeroprotective Effects

A study involving aged animal models demonstrated that administration of this compound led to significant improvements in immune function. The treatment resulted in increased infiltration of lymphocytes in the thymus, correlating with enhanced reparative processes and improved structural-functional organization within immune tissues .

Case Study 2: Chromatin Structure Alteration

In vitro experiments with human lymphocyte cultures revealed that treatment with this compound resulted in notable changes in chromatin structure. This alteration was linked to the reactivation of genes involved in immune response, highlighting the compound's potential as a therapeutic agent for age-related immune dysfunctions .

Q & A

Basic Question: What is the role of H-Glu(OBzl)-OBzl P-tosylate in peptide coupling reactions?

Answer:
this compound is a protected glutamic acid derivative used in peptide synthesis to introduce γ-benzyl-protected glutamyl residues. Its primary role is to facilitate enantioselective coupling reactions, particularly in the synthesis of proline mimetics and constrained peptides. The tosylate counterion improves solubility in organic solvents (e.g., CH₂Cl₂), while the benzyl (OBzl) groups protect reactive carboxylates during coupling. Methodologically, it is employed with coupling agents like TBTU and bases such as DIEA to activate the carboxyl group for amide bond formation .

Basic Question: How can researchers optimize the synthesis of this compound-containing peptides?

Answer:
Optimization involves:

  • Solvent selection : Anhydrous CH₂Cl₂ ensures high reactivity of coupling agents and minimizes side reactions.
  • Stoichiometry : A 1:1.1 molar ratio of this compound to the amine component maximizes yield while avoiding excess reagent waste.
  • Temperature control : Reactions are initiated at 0°C to reduce racemization, then warmed to room temperature for completion (~20 hours) .
  • Purification : Column chromatography (e.g., EtOAc as eluent) isolates the product with >90% purity, confirmed by TLC (Rf ~0.69 in EtOAc) .

Advanced Question: How does this compound influence enantioselectivity in proline mimetic synthesis?

Answer:
The stereochemistry of this compound dictates the enantiomeric outcome of products. For example, in the synthesis of (1R,3S,4S)-configured norbornane-based proline mimetics, the reagent’s chiral center directs the coupling orientation of glycine residues, achieving >85% enantiomeric excess (ee). This is validated by NMR and mass spectrometry to confirm retention of configuration during activation and coupling .

Advanced Question: What analytical methods are critical for characterizing this compound-derived compounds?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify benzyl protection (δ 7.2–7.4 ppm for aromatic protons) and confirm coupling success via amide proton signals (δ 6.5–8.0 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 533.63 for the parent compound) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and resolves diastereomers .

Advanced Question: How do solvent polarity and reaction time affect the stability of this compound in coupling reactions?

Answer:

  • Low-polarity solvents (e.g., CH₂Cl₂) : Enhance reagent stability by reducing hydrolysis of the tosylate group. Prolonged reaction times (>24 hours) in polar solvents (e.g., DMF) risk deprotection, leading to byproducts like free glutamic acid derivatives.
  • Kinetic studies : Monitoring via TLC every 4 hours shows optimal conversion within 20 hours in CH₂Cl₂, with degradation observed beyond 30 hours .

Advanced Question: What are the challenges in scaling up this compound-based syntheses for complex peptides?

Answer:
Key challenges include:

  • Racemization : Aggressive heating or prolonged stirring reduces enantiopurity. Mitigated by maintaining temperatures ≤25°C and using DIEA as a mild base .
  • Purification bottlenecks : Scalable chromatography (e.g., flash chromatography) replaces analytical-grade columns, though resin selection (e.g., silica vs. C18) impacts recovery rates .
  • Cost-efficiency : Reagent reuse is limited due to sensitivity to moisture; strict anhydrous conditions are essential for reproducibility .

Basic Question: What storage conditions are recommended for this compound?

Answer:
The compound should be stored at room temperature (20–25°C) in a desiccator to prevent hydrolysis of the tosylate group. Prolonged exposure to humidity (>60% RH) degrades the reagent, as evidenced by discoloration (yellowing) and reduced coupling efficiency .

Advanced Question: How does this compound compare to other protected glutamic acid derivatives in terms of reactivity?

Answer:

  • Tosylate vs. hydrochloride salts : The tosylate form offers better solubility in CH₂Cl₂, enabling faster activation with TBTU compared to hydrochloride salts, which require longer stirring times.
  • Benzyl vs. tert-butyl protection : Benzyl groups provide superior stability under basic conditions but require harsher deprotection (e.g., H₂/Pd), limiting compatibility with acid-sensitive peptides .

Table 1: Key Reaction Parameters for this compound

ParameterOptimal ConditionImpact on Yield/SelectivityReference
SolventAnhydrous CH₂Cl₂Maximizes coupling efficiency
Coupling AgentTBTUReduces racemization
Reaction Temperature0°C → RTBalances speed and ee
Purification MethodEtOAc chromatographyAchieves >90% purity

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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H-Glu(obzl)-obzl P-tosylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.